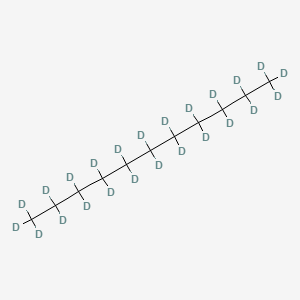

n-Undecane-d24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Undecane-d24 is a deuterium-labeled version of n-Undecane . n-Undecane is a naturally occurring plant compound . It has a chemical formula of CH₃(CH₂)₉CH₃, an EC Number of 214-300-6, and a CAS Number of 1120-21-4 .

Molecular Structure Analysis

The molecular formula of n-Undecane is CH₃(CH₂)₉CH₃ . The molecular weight is 156.31 g/mol . The structure of this compound would be similar, but with deuterium (D) atoms replacing the hydrogen atoms.Applications De Recherche Scientifique

Kinetics of Reactions with Hydroxyl Radical : n-Undecane has been studied for its reaction kinetics with hydroxyl radicals. The study found temperature-dependent rate constants for these reactions, which are crucial for understanding atmospheric chemistry and environmental impact (Phan & Li, 2017).

Behavior in Confined States : Research on n-Undecane confined in silica gel matrices used techniques like positron annihilation lifetime spectroscopy and electron spin resonance to study its properties. This work contributes to our understanding of the behavior of hydrocarbons in confined spaces, which is relevant for materials science and nanotechnology (Bartoš et al., 2019).

Phase Behavior in Porous Materials : The phase behavior of n-Undecane mixtures in porous materials like SBA-15 has been investigated using differential scanning calorimetry. This research informs the understanding of phase transitions in confined hydrocarbons, which is significant for catalysis and material synthesis (Yan et al., 2013).

Combustion Mechanisms : Detailed chemical kinetic reaction mechanisms for the combustion of n-alkanes, including n-Undecane, have been developed. This is crucial for improving combustion processes and designing cleaner burning fuels (Westbrook et al., 2009).

Thermal Conductivity Studies : Studies on the thermal conductivity of solid n-Undecane, especially under high pressure, provide insights into the physical properties of alkanes, which is important for applications in thermodynamics and material science (Forsman & Andersson, 1986).

Molecular Simulation in Crystallization : Molecular dynamics simulations have been used to study the crystallization of n-Undecane in ultrathin films, revealing the effects of film thickness and substrate attraction. This research has implications for the understanding of crystallization processes in thin films, relevant to coatings and electronic devices (Yamamoto et al., 2007).

Mécanisme D'action

Target of Action

n-Undecane-d24 is a deuterium-labeled form of Undecane . The primary targets of this compound are sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes . These cells play crucial roles in allergic reactions and inflammation, respectively.

Mode of Action

This compound interacts with its targets by inhibiting the process of degranulation and the secretion of histamine and TNF-α . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. Histamine and TNF-α are inflammatory mediators that are released during allergic reactions.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of degranulation and the secretion of histamine and TNF-α in sensitized mast cells . This results in anti-allergic and anti-inflammatory activities, which can help alleviate symptoms associated with allergic reactions and inflammation.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The biochemical properties of n-Undecane-d24 are not well-studied. Its parent compound, n-Undecane, is known to interact with various biomolecules. For instance, it has been found to have anti-allergic and anti-inflammatory activities on sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes .

Cellular Effects

n-Undecane, the non-deuterated form of this compound, has been shown to have cellular effects. In sensitized mast cells, n-Undecane inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α)

Molecular Mechanism

The parent compound, n-Undecane, has been shown to increase intracellular cAMP levels in mast cells and keratinocytes

Metabolic Pathways

N-Undecane, its parent compound, is known to be involved in various metabolic processes

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKGSCJYJTIGS-XMTORAMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI)](/img/no-structure.png)

![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)

![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)

![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)